REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]2[S:13][CH:12]=[N:11][CH:10]=2)[CH:8]=1)[NH2:5].Cl[C:15]1[N:20]=[C:19]([CH:21]2[CH2:23][CH2:22]2)[C:18]([F:24])=[CH:17][N:16]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C(=O)([O-])[O-].[Cs+].[Cs+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:21]1([C:19]2[C:18]([F:24])=[CH:17][N:16]=[C:15]([NH:5][C:4]3[CH:6]=[C:7]([C:9]4[S:13][CH:12]=[N:11][CH:10]=4)[CH:8]=[C:2]([CH3:1])[CH:3]=3)[N:20]=2)[CH2:23][CH2:22]1 |f:3.4.5,6.7.8|
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Name
|
|
Quantity
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0.25 g
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Type
|
reactant
|
Smiles
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CC=1C=C(N)C=C(C1)C1=CN=CS1
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Name
|
|
Quantity
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0.227 g
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Type
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reactant
|
Smiles
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ClC1=NC=C(C(=N1)C1CC1)F
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Name
|
|
Quantity
|
0.114 g
|
Type
|
reactant
|
Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
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cesium carbonate
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Quantity
|
0.856 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
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|
Quantity
|
0.0295 g
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Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The flask was degassed with argon
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Type
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ADDITION
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Details
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dioxane (4.4 ml) was added
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Type
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CUSTOM
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Details
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The reaction mixture was degassed with argon for 5 minutes
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled to room temperature
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Type
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ADDITION
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Details
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diluted with ethyl acetate
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Type
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WASH
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Details
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washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (EtOAc/dichloromethane gradient)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=NC(=NC=C1F)NC1=CC(=CC(=C1)C1=CN=CS1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.2 mmol | |
AMOUNT: MASS | 0.39 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |